molecular formula C14H16N6O2S B2376813 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034282-49-8

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2376813
CAS RN: 2034282-49-8
M. Wt: 332.38
InChI Key: WAOYTIKYSSFQMG-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a series of novel compounds synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Biological Activity Studies

Synthetic Approaches

Studies involve synthesizing novel derivatives with potential biological activities. The methodologies often involve cyclization, condensation, and various chemical reactions to obtain compounds with targeted structural features. These synthetic strategies are crucial for developing new drugs and materials with specific properties.

Antimicrobial Activities

Several studies focus on the antimicrobial properties of newly synthesized compounds. These compounds are tested against a variety of bacterial and fungal species to identify potential antimicrobial agents. The goal is to discover new drugs that can combat resistant strains of bacteria and fungi, addressing a significant challenge in current medical treatments.

Anticancer and Antiviral Activities

Research efforts are also directed towards evaluating the anticancer and antiviral potentials of synthesized compounds. By testing these compounds against different cancer cell lines and viruses, scientists aim to uncover new treatments for various diseases, including hard-to-treat cancers and infectious diseases like HIV.

Antitumor Agents

Some compounds show promise as antitumor agents, offering new avenues for cancer treatment. The studies involve assessing the cytotoxic effects of these compounds on tumor cell lines to determine their efficacy and potential as cancer therapeutics.

Chemical Reactions and Mechanisms

Research includes exploring the chemical reactions and mechanisms underlying the synthesis of these compounds. Understanding these mechanisms is essential for optimizing the synthesis process and enhancing the yield and purity of the desired compounds.

References

Future Directions

The future directions for these compounds could involve further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . Additionally, further investigation into the structure–activity relationship of the triazolo [4,3- a ]pyrazine derivatives could be beneficial .

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-4-22-14-12-19-18-10(20(12)6-5-15-14)7-16-13(21)11-8(2)17-9(3)23-11/h5-6H,4,7H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOYTIKYSSFQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(N=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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